2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClF6O/c5-1-12-2(3(6,7)8)4(9,10)11/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYFUCXZHKDNPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OC(C(F)(F)F)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436024 | |

| Record name | 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26103-07-1 | |

| Record name | 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026103071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(CHLOROMETHOXY)-1,1,1,3,3,3-HEXAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN4H73V5U3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane CAS number 26103-07-1

An In-depth Technical Guide to 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane (CAS: 26103-07-1)

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond the CAS Number

This compound is a fluorinated organic compound that holds a position of significant, albeit niche, importance in the landscape of pharmaceutical synthesis. While its name is a mouthful and its applications are specific, for researchers and professionals in drug development—particularly in the field of anesthetics—this molecule is a critical intermediate and a key analytical marker. It is most famously known as "chlorosevo ether" or "Sevochlorane," the direct precursor in the most common two-step synthesis of Sevoflurane, a widely used inhalation anesthetic.[1][2]

This guide moves beyond a simple recitation of properties. As a senior application scientist, my objective is to provide a comprehensive technical narrative that illuminates the why behind the what. We will explore its synthesis not merely as a recipe but as a reasoned chemical strategy. We will examine its primary application not just as a fact, but as a cornerstone of quality control in modern medicine. This document is designed for the practicing scientist who requires a deep, actionable understanding of this compound's lifecycle—from synthesis to its ultimate fate as a pharmaceutical and its detection as a critical impurity.

Core Physicochemical & Structural Characteristics

The molecule's structure is a tale of two parts: a highly stable hexafluoroisopropyl backbone and a reactive chloromethyl ether functional group.[3] The electron-withdrawing nature of the two trifluoromethyl groups significantly influences the reactivity of the adjacent ether linkage. The hexafluoropropane backbone imparts properties typical of fluorinated compounds, such as high density and low surface tension, while the chloromethoxy group is the handle for synthetic transformations.[4]

Below is a summary of its key physicochemical properties compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 26103-07-1 | [4][5][6] |

| Molecular Formula | C₄H₃ClF₆O | [5][6] |

| Molecular Weight | 216.51 g/mol | [5][6] |

| IUPAC Name | This compound | [5] |

| Appearance | Clear, colorless liquid/oil | [3][6] |

| Boiling Point | ~95 °C @ 760 mmHg | [Note: Some sources report lower values] |

| Density | ~1.488 g/cm³ | [Note: Varies slightly with source] |

| Flash Point | ~11 °C | [Note: Varies slightly with source] |

| Storage Conditions | 2-8°C, Refrigerator | [6] |

Key Synonyms: Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether, Chlorosevo ether, Sevochlorane, Sevoflurane Impurity 6.[4]

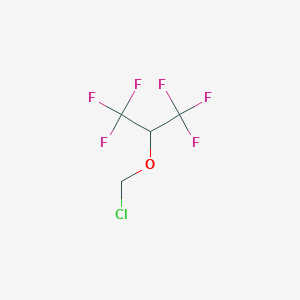

Caption: Molecular Structure of the Topic Compound.

Synthesis: A Targeted Chloromethylation Approach

The most direct and industrially relevant synthesis of this compound involves the chloromethylation of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[2] HFIP is a uniquely polar and acidic alcohol, properties derived from the intense inductive effect of the two trifluoromethyl groups.[7][8] This acidity makes direct etherification challenging under standard Williamson conditions, necessitating a more specialized approach.

The reaction combines HFIP with a formaldehyde source (such as paraformaldehyde or 1,3,5-trioxane) in the presence of a chlorinating agent or Lewis acid catalyst.[9] The formaldehyde acts as the one-carbon electrophile to form the methoxy bridge, which is then chlorinated.

Caption: General workflow for the synthesis of the Topic Compound.

Field-Proven Experimental Protocol

The following protocol is a synthesized methodology based on procedures described in the patent literature.[10] It is intended for laboratory-scale synthesis and must be performed by trained personnel with appropriate safety precautions.

Materials & Equipment:

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

1,3,5-Trioxane

-

Phosphorus trichloride (PCl₃)

-

6N Hydrochloric acid (HCl)

-

Deionized water

-

Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe

-

Separatory funnel

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reactor Setup: Equip a dry, jacketed glass reactor with an overhead stirrer and a dropping funnel. Circulate a coolant through the jacket to maintain an internal temperature of 0°C.

-

Initial Charge: Charge the reactor with phosphorus trichloride (1.0 eq).

-

HFIP Addition: Begin stirring and add HFIP (1.8-2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10°C. A vigorous evolution of HCl gas will occur. Continue stirring until gas evolution ceases.

-

Causality Note: HFIP reacts with PCl₃ in situ. The highly acidic nature of HFIP facilitates this reaction. Maintaining a low temperature controls the exothermic reaction and minimizes side products.

-

-

Formaldehyde Source Addition: Once the initial reaction subsides, add 1,3,5-trioxane (1.0 eq) portion-wise, maintaining the temperature at or below 5°C. The reaction is typically stirred at this temperature for 8-12 hours.

-

Causality Note: 1,3,5-Trioxane serves as a stable, solid source of formaldehyde, which depolymerizes under the acidic conditions to react with the HFIP-derived intermediate.

-

-

Reaction Quench & Workup: After the reaction period, slowly add 6N HCl dropwise. This is a highly exothermic step; the addition rate must be controlled to maintain a temperature of approximately 45°C.

-

Causality Note: The HCl quench serves to hydrolyze any remaining reactive intermediates and catalyst residues, preparing the mixture for phase separation.

-

-

Extraction & Isolation: Add deionized water to the reaction mixture and stir until all solids dissolve and two clear layers form. Transfer the entire mixture to a separatory funnel. The dense, fluorinated product will be the bottom layer. Separate the layers and collect the bottom organic phase, which is the crude this compound.

-

Purification (Optional): The crude product can be used directly in the subsequent fluorination step or purified further by vacuum distillation if required for other applications.

Core Application & Reactivity: The Gateway to Sevoflurane

The primary industrial value of this compound lies in its role as the penultimate intermediate in a robust, two-step synthesis of Sevoflurane.[1][9] Its chemical utility stems from the reactivity of the C-Cl bond in the chloromethoxy group, which is susceptible to nucleophilic substitution.

The conversion to Sevoflurane is a classic halogen exchange (Halex) reaction. The chlorine atom is replaced by a fluorine atom using a suitable nucleophilic fluoride source, such as sodium fluoride (NaF) or potassium fluoride (KF), often in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[10]

Sources

- 1. WO2010054540A1 - A method for preparing chloromethyl-1,1,1,3,3,3- hexafluoroisopropyl ether - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 26103-07-1: 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropr… [cymitquimica.com]

- 5. This compound | C4H3ClF6O | CID 10130621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

- 8. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US7375254B2 - Process for recovery of 1,1,1,3,3,3-hexafluoroisopropanol from the waste stream of sevoflurane synthesis - Google Patents [patents.google.com]

- 10. Method of synthesizing fluoromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Physical Properties of 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical properties of 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane (CAS No. 26103-07-1), a key intermediate in the synthesis of the inhalation anesthetic, Sevoflurane. This document delves into the structural characteristics, physicochemical properties, and spectral signatures of this fluorinated ether. It is designed to be a vital resource for researchers and professionals involved in synthetic chemistry, drug development, and materials science, offering field-proven insights and detailed experimental considerations.

Introduction and Molecular Overview

This compound, also known by synonyms such as Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether and Sevochlorane, is a halogenated ether of significant interest in the pharmaceutical industry.[1][2][3] Its molecular structure, featuring a hexafluoroisopropyl group attached to a chloromethyl ether moiety, imparts unique physical and chemical properties. The high degree of fluorination contributes to its high density and volatility, while the chloromethoxy group serves as a reactive site for further chemical transformations.[1]

This guide will systematically explore the key physical parameters of this compound, providing both reported data and insights into their experimental determination. Understanding these properties is crucial for its handling, purification, and application in synthetic protocols.

Molecular Structure

Figure 1: 2D structure of this compound.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. It is important to note that there are some discrepancies in the reported values from different suppliers, which is not uncommon for specialized chemical intermediates. These variations may arise from different measurement conditions or purities of the samples.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃ClF₆O | [1][2][3] |

| Molecular Weight | 216.51 g/mol | [2][3] |

| Appearance | Colorless liquid/oil | [1] |

| Melting Point | -77 °C | [2] |

| Boiling Point | 94.98 °C at 760 mmHg45-46 °C | [4][2] |

| Density | 1.488 g/cm³1.650 g/cm³ | [4][2] |

| Vapor Pressure | 52.835 mmHg at 25 °C | [4] |

| Flash Point | 11.244 °C | [4] |

| Refractive Index | 1.31 | [5] |

Discussion of Discrepancies: The notable difference in the reported boiling points (95 °C vs. 45-46 °C) is significant. The lower value may correspond to a measurement at reduced pressure, although this is not specified in the source. Given the structure and molecular weight, a boiling point around 95 °C at atmospheric pressure appears more plausible. Similarly, the density values show some variation. For critical applications, it is recommended to experimentally verify these properties.

Solubility Profile

This compound is a fluorinated organic compound, and its solubility is dictated by the interplay of its polar chloromethoxy group and the nonpolar, lipophilic hexafluoroisopropyl group.[1]

-

Organic Solvents: It is expected to be soluble in a wide range of common organic solvents, such as ethers (e.g., diethyl ether, tetrahydrofuran), chlorinated solvents (e.g., dichloromethane, chloroform), and hydrocarbons (e.g., hexanes). The presence of the ether linkage and the halogen atoms facilitates miscibility with these solvents.

-

Water: Due to the large, hydrophobic hexafluoroisopropyl group, its solubility in water is expected to be low. Fluorinated compounds are generally known for their low aqueous solubility.[6]

Spectroscopic Data (Predicted)

1H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two distinct signals:

-

-OCH₂Cl (s, ~5.5-5.8 ppm): A singlet corresponding to the two protons of the chloromethyl group. These protons are deshielded by the adjacent oxygen and chlorine atoms.

-

-CH(CF₃)₂ (septet, ~4.5-5.0 ppm): A septet (or a more complex multiplet due to coupling with six fluorine atoms) for the single proton on the isopropyl backbone. This proton is significantly deshielded by the ether oxygen and the two trifluoromethyl groups.

13C NMR Spectroscopy

The 13C NMR spectrum is predicted to show the following key resonances:

-

-OCH₂Cl (~70-80 ppm): The carbon of the chloromethyl group.

-

-CH(CF₃)₂ (~75-85 ppm, septet): The methine carbon, which will be split into a septet by the six attached fluorine atoms.

-

-CF₃ (~120-125 ppm, quartet): The carbons of the two trifluoromethyl groups, appearing as a quartet due to coupling with the three fluorine atoms.

19F NMR Spectroscopy

19F NMR is a powerful tool for characterizing fluorinated compounds.[7] For this molecule, a single signal is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups.

-

-CF₃ (doublet, ~-75 to -78 ppm): A doublet arising from the coupling with the single methine proton. The chemical shift is in the typical range for trifluoromethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong C-F and C-O stretching vibrations.

-

C-F stretching (1100-1350 cm⁻¹): Strong, broad absorptions characteristic of trifluoromethyl groups.

-

C-O stretching (1050-1150 cm⁻¹): A strong band associated with the ether linkage.[8]

-

C-H stretching (2850-3000 cm⁻¹): Weaker bands corresponding to the C-H bonds.

-

C-Cl stretching (600-800 cm⁻¹): A band in the fingerprint region.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation. Key expected fragments include:

-

[M-Cl]⁺: Loss of the chlorine atom.

-

[M-OCH₂Cl]⁺: Loss of the chloromethoxy group.

-

[CH(CF₃)₂]⁺: The hexafluoroisopropyl cation.

-

[CF₃]⁺: The trifluoromethyl cation.

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of the anesthetic Sevoflurane. Its synthesis typically involves the chloromethylation of hexafluoroisopropanol (HFIP).[9][10]

Figure 2: Synthesis of Sevoflurane via this compound.

The chloromethyl ether moiety is a reactive functional group susceptible to nucleophilic substitution.[11] The primary reaction of interest is the halogen exchange reaction where the chlorine atom is replaced by fluorine to yield Sevoflurane.[9]

Experimental Protocols

The following sections outline generalized, yet detailed, experimental protocols for the determination of key physical properties of volatile, fluorinated liquids like this compound.

Boiling Point Determination (Micro-scale)

This method is suitable for small sample volumes and minimizes exposure to the volatile compound.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., hot plate)

Procedure:

-

Add a small amount (0.5-1 mL) of the liquid to the small test tube.

-

Place the capillary tube (sealed end up) into the test tube.

-

Attach the test tube to the thermometer and immerse it in the Thiele tube or oil bath.

-

Heat the bath gradually while stirring.

-

Observe the capillary tube. A stream of bubbles will emerge as the air inside expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the bath to cool slowly.

-

The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.

-

Record the atmospheric pressure.

Causality: The boiling point is reached when the vapor pressure of the liquid equals the external pressure. The continuous stream of bubbles indicates that the vapor pressure inside the capillary has overcome the atmospheric pressure. As the liquid cools, the point at which it re-enters the capillary signifies the equilibrium between the liquid and vapor phases at that pressure.

Density Determination

The density of a volatile liquid can be accurately determined using a pycnometer or a digital density meter.[12][13]

Apparatus:

-

Pycnometer (calibrated)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its mass.

-

Fill the pycnometer with the liquid, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in the constant temperature water bath until it reaches thermal equilibrium.

-

Carefully remove any excess liquid that has expanded out of the capillary.

-

Dry the outside of the pycnometer and determine its mass.

-

Determine the mass of the liquid by subtraction.

-

Calculate the density by dividing the mass of the liquid by the calibrated volume of the pycnometer.

Self-Validation: The calibration of the pycnometer with a standard of known density (e.g., deionized water) at the same temperature is crucial for accuracy. The procedure should be repeated to ensure reproducibility.

Spectroscopic Analysis

Sample Preparation for NMR:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire the 1H, 13C, and 19F NMR spectra according to the instrument's standard operating procedures.

Sample Preparation for IR:

-

For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

Sample Introduction for MS:

-

For a volatile liquid, direct injection or a gas chromatography-mass spectrometry (GC-MS) interface can be used for sample introduction into the ion source.

Safety and Handling

This compound is a halogenated organic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Due to its low flash point, it should be kept away from ignition sources.

Conclusion

This compound is a valuable chemical intermediate with a unique set of physical properties derived from its fluorinated structure. This guide has provided a detailed summary of these properties, including a critical evaluation of available data. While a lack of published experimental spectral data necessitates reliance on predictions, the information presented herein offers a robust foundation for researchers and professionals working with this compound. The provided experimental protocols offer a framework for the in-house determination of its key physical parameters, ensuring data accuracy for critical applications.

References

-

ChemBK. Chloromethyl hexafluoroisopropyl ether. [Link]

-

Veeprho. This compound | CAS 26103-07-1. [Link]

-

PubChem. This compound. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. This compound. [Link]

-

ASTM International. ASTM D4052-18a - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

- Sykes, N. O., Macdonald, S. J. F., & Page, M. I. (2002). Acylating Agents as Enzyme Inhibitors and Understanding Their Reactivity for Drug Design. Journal of Medicinal Chemistry, 45(13), 2850–2856.

- Google Patents. CN114539035B - Synthesis method of sevoflurane.

-

NIST. Methane, chloromethoxy-. [Link]

-

ResearchGate. Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. [Link]

- Google Patents. US20100004490A1 - Process for the preparation of chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl) ethyl ether.

- Google Patents.

-

National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

National Institutes of Health. Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene. [Link]

-

iChemical. 1,1,1,3,3,3-hexafluoroisopropyl chloromethyl ether, CAS No. 26103-07-1. [Link]

-

Chemistry LibreTexts. 17.1: The Solubility of Slightly Soluble Salts. [Link]

-

Ayalytical. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. [Link]

-

Scribd. Standard - Test - Method - For - Density - Relative Astm. [Link]

-

ResearchGate. The boiling points for the fluorinated, chlorinated and brominated.... [Link]

- Lokhat, D., Golandaj, A., & Ramjugernath, D. (2014). Scale-up of sevoflurane synthesis: selection of chemical route and influence of reagent characteristics.

-

SpectraBase. 1,1,1,3,3,3-Hexafluoro-2-propanol - Optional[19F NMR] - Chemical Shifts. [Link]

-

YouTube. SOLUBILITY OF SPARINGLY SOLUBLE SALTS INTRO. [Link]

- Cox, P. A., & J. H. Wolfenden. (1934).

-

chymist.com. Micro Boiling Point Determination. [Link]

-

Chemsrc. CAS#:29871-68-9 | 2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol. [Link]

-

MOLBASE. This compound. [Link]

-

Wikipedia. Sevoflurane. [Link]

-

PubChem. 1,1,1,3,3,3-Hexafluoropropane. [Link]

-

Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

-

American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

ResearchGate. Series of 19 F NMR spectra recorded during the process of warming a.... [Link]

Sources

- 1. CAS 26103-07-1: 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropr… [cymitquimica.com]

- 2. This compound | C4H3ClF6O | CID 10130621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. 1,1,1,3,3,3-hexafluoroisopropyl chloromethyl ether, CAS No. 26103-07-1 - iChemical [ichemical.com]

- 5. researchgate.net [researchgate.net]

- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. Cas 26103-07-1,Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether | lookchem [lookchem.com]

- 9. Reinvestigation of the Two-step Synthesis of Sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. data.ntsb.gov [data.ntsb.gov]

- 13. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

A Technical Guide to the Solubility of 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane (Sevoflurane) in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane, a halogenated ether commonly known as Sevoflurane. Primarily recognized for its application as a volatile anesthetic, its interactions with organic solvents are critical for professionals in pharmaceutical development, chemical synthesis, and analytical sciences. This document delineates the physicochemical properties of Sevoflurane, explores the theoretical underpinnings of its solubility, presents available quantitative and qualitative solubility data, and furnishes a detailed, self-validating protocol for the experimental determination of its solubility. This guide is intended to serve as an essential resource for researchers and scientists requiring a deep understanding of Sevoflurane's solvent compatibility for applications ranging from purification and formulation to its use as a specialized reaction medium.

Introduction: Beyond Anesthesia

This compound, or Sevoflurane, is a highly fluorinated methyl isopropyl ether renowned for its role in modern medicine as a fast-acting, non-flammable inhalation anesthetic.[1][2] Its low blood/gas partition coefficient facilitates rapid induction and recovery in clinical settings.[3] However, the unique chemical structure of Sevoflurane—possessing both an ether linkage and extensive fluorination—imparts distinct physicochemical properties that make its solubility behavior in organic solvents a subject of significant interest beyond its medical use.

For drug development professionals, understanding solubility is paramount for creating stable formulations and purification processes. For synthetic chemists, the choice of solvent is critical, and highly fluorinated compounds like Sevoflurane can offer unique reaction environments. This guide addresses the core need for a centralized, technical resource on the solubility of Sevoflurane in common organic solvents, bridging the gap between its well-documented medical use and its broader chemical applications.

Physicochemical Profile of Sevoflurane

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Sevoflurane (C₄H₃F₇O) is a colorless, volatile liquid with a molecular weight of approximately 200.05 g/mol .[1][2] Its key properties are summarized in Table 1.

The molecule features a central ether oxygen atom, which can act as a hydrogen bond acceptor, flanked by a highly fluorinated isopropyl group and a chloromethyl group. The seven fluorine atoms create a strong inductive effect, withdrawing electron density and rendering the molecule relatively non-polar with a high density. This extensive fluorination is a primary determinant of its solubility characteristics.[4]

| Property | Value | Source(s) |

| IUPAC Name | 1,1,1,3,3,3-Hexafluoro-2-(fluoromethoxy)propane | [2] |

| Molecular Formula | C₄H₃F₇O | [1] |

| Molar Mass | 200.056 g/mol | [2] |

| Appearance | Clear, colorless liquid | [1] |

| Density | ~1.52 g/cm³ at 20-25°C | [1][2] |

| Boiling Point | 58.6 °C | [1] |

| Vapor Pressure | 157 - 160 mmHg at 20°C | [1] |

| Water Solubility | Slightly soluble (~1.48 g/L) | [1][3] |

| LogP (Octanol/Water) | ~2.4 | [1] |

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational understanding of solubility. This concept is more formally described by thermodynamic models such as Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

For a solute to dissolve in a solvent, their respective Hansen parameters must be similar. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated, with smaller distances indicating higher affinity and greater solubility.[5][6]

Solubility Data for Sevoflurane

Based on available literature, Sevoflurane exhibits high solubility in a range of common organic solvents, to the point of being fully miscible. Miscibility implies that the solute and solvent are soluble in each other at all proportions, forming a single homogeneous phase.

| Solvent Class | Solvent | Solubility | Source(s) |

| Alcohols | Ethanol | Miscible | [3] |

| Ethers | Diethyl Ether | Miscible | [3] |

| Chlorinated | Chloroform | Miscible | [3] |

| Aromatics | Benzene | Miscible | [3] |

| Alkanes | Hexane | Soluble (as a diluent) | [7] |

| Aqueous | Water | Slightly Soluble (~1.48 g/L) | [1][3] |

Note: The term "Miscible" indicates solubility in all proportions.

The high degree of fluorination in Sevoflurane contributes to its lipophilicity, evidenced by its high solubility in lipids and oils (e.g., corn oil/gas partition coefficient of 41.6).[1] This property is fundamental to its anesthetic action but also indicates strong affinity for non-polar organic environments.

Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination

To generate precise, quantitative solubility data for Sevoflurane in a specific organic solvent, a robust and self-validating experimental protocol is required. The isothermal equilibrium shake-flask method is a standard and reliable approach.

Causality and Rationale

This protocol is designed to ensure that a true thermodynamic equilibrium is reached between the solute (Sevoflurane) and the solvent at a constant temperature. Agitation ensures maximum interfacial contact for rapid dissolution, while the settling period allows undissolved solute to separate, enabling the sampling of a truly saturated supernatant. Gas Chromatography with Flame Ionization Detection (GC-FID) is chosen for its high sensitivity and specificity for quantifying volatile organic compounds like Sevoflurane.[8][9]

Workflow Diagram

Sources

- 1. Sevoflurane | C4H3F7O | CID 5206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sevoflurane, USP Volatile Liquid for Inhalation [dailymed.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pirika.com [pirika.com]

- 6. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 7. Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Sevoflurane analysis in serum by headspace gas chromatography with application to various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane. As a known process impurity and potential degradation product of the widely used anesthetic agent sevoflurane, a thorough understanding of its spectroscopic signature is critical for quality control, safety assessment, and regulatory compliance in the pharmaceutical industry.[1][2][3] This document synthesizes theoretical principles, computational predictions, and field-proven insights to offer a comprehensive resource for researchers and professionals working with this and structurally related fluorinated compounds.

Introduction: The Significance of this compound in Pharmaceutical Analysis

This compound (CMHFP), with the CAS number 26103-07-1, is a halogenated ether that can be present as an impurity in the synthesis of sevoflurane.[3] Its structural similarity to sevoflurane, differing by the substitution of a fluorine atom with chlorine on the methoxy group, necessitates robust analytical methods for its detection and quantification. ¹³C NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of organic molecules. However, the analysis of highly fluorinated compounds like CMHFP by ¹³C NMR presents unique challenges due to the presence of strong carbon-fluorine (C-F) spin-spin coupling, which can complicate spectral interpretation.[4]

This guide will delve into the theoretical underpinnings of the ¹³C NMR spectrum of CMHFP, provide a detailed interpretation of a predicted spectrum, and discuss the key factors that influence the chemical shifts and coupling constants observed.

Molecular Structure and Carbon Environments

The structure of this compound features four unique carbon environments, which will give rise to four distinct signals in a proton-decoupled ¹³C NMR spectrum.

Caption: Molecular graph of this compound highlighting the four unique carbon atoms.

-

C1 & C3 (equivalent CF₃ groups): These are two equivalent trifluoromethyl carbons. Due to the high electronegativity of the attached fluorine atoms, these carbons are expected to be significantly deshielded and appear at a downfield chemical shift. The signal for these carbons will be split into a quartet by the three directly attached fluorine atoms (¹J_CF).

-

C2 (CH group): This methine carbon is bonded to two trifluoromethyl groups and the oxygen of the chloromethoxy group. The cumulative electron-withdrawing effect of these substituents will also result in a downfield chemical shift. This carbon will exhibit complex splitting due to coupling with the six fluorine atoms of the two CF₃ groups (²J_CF).

-

C4 (CH₂Cl group): This methylene carbon is attached to an oxygen atom and a chlorine atom. Both are electronegative, leading to a downfield shift. The presence of the chlorine atom will further influence its chemical shift compared to a simple methoxy group.

Predicted ¹³C NMR Spectrum and Interpretation

In the absence of publicly available experimental ¹³C NMR data for this compound, a predicted spectrum was generated using NMRDB.org, a database that utilizes a combination of computational methods to estimate chemical shifts.[5][6]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C1 & C3 (CF₃) | ~124 | Quartet (¹J_CF) |

| C2 (CH) | ~75 | Septet (²J_CF) |

| C4 (CH₂Cl) | ~70 | Singlet |

Detailed Analysis of Predicted Chemical Shifts

-

CF₃ Carbons (C1 & C3) at ~124 ppm: The significant downfield shift is a hallmark of trifluoromethyl groups. The high electronegativity of fluorine strongly deshields the carbon nucleus. This chemical shift is consistent with values observed for other compounds containing the hexafluoroisopropyl group.

-

CH Carbon (C2) at ~75 ppm: The position of this carbon is influenced by both the two CF₃ groups and the ether oxygen. Its chemical shift is expected to be in the range typical for carbons alpha to an ether oxygen, with an additional downfield contribution from the electron-withdrawing CF₃ groups.

-

CH₂Cl Carbon (C4) at ~70 ppm: This carbon is deshielded by both the adjacent oxygen and the terminal chlorine atom. The chemical shift for a chloromethyl ether group is typically found in this region. The electronegativity of chlorine causes a downfield shift compared to a simple methyl ether.

The Critical Role of Carbon-Fluorine Coupling

A standard proton-decoupled ¹³C NMR spectrum of a fluorinated compound will still exhibit splitting due to C-F coupling.[4] These coupling constants can be quite large and provide valuable structural information.

-

¹J_CF (One-bond C-F coupling): The coupling between a carbon and a directly attached fluorine atom is typically large, often in the range of 200-300 Hz. For the CF₃ groups in CMHFP, this will result in the carbon signal appearing as a quartet.

-

²J_CF (Two-bond C-F coupling): The coupling between a carbon and a fluorine atom separated by two bonds is smaller, generally in the range of 20-50 Hz. The CH carbon (C2) is coupled to six fluorine atoms on the adjacent CF₃ groups, which would theoretically result in a septet.

-

Longer-range C-F coupling: Couplings over three or more bonds are also possible, though they are typically smaller.

The presence of these large coupling constants can lead to complex and sometimes overlapping multiplets, which can be challenging to interpret without specialized NMR techniques.

Experimental Considerations for Acquiring ¹³C NMR Spectra of Fluorinated Compounds

Obtaining a high-quality, interpretable ¹³C NMR spectrum of a compound like this compound requires careful consideration of experimental parameters.

Caption: Experimental workflow for ¹³C NMR of fluorinated compounds.

-

Proton Decoupling: Standard ¹³C NMR experiments are performed with broadband proton decoupling to simplify the spectrum by removing C-H coupling. However, as noted, C-F coupling will remain.

-

Fluorine Decoupling: To further simplify the spectrum, broadband fluorine (¹⁹F) decoupling can be employed. This technique removes all C-F couplings, resulting in a spectrum with a single peak for each unique carbon environment. However, this requires an NMR spectrometer with a third channel capable of irradiating at the ¹⁹F frequency, and the large chemical shift range of ¹⁹F can make uniform decoupling challenging.[4]

-

Solvent Selection: The choice of deuterated solvent is crucial to avoid signal overlap with the analyte. Solvents such as chloroform-d (CDCl₃) or acetone-d₆ are common choices. The chemical shifts of the analyte can be slightly influenced by the solvent.

Conclusion: A Framework for the Spectroscopic Analysis of CMHFP

References

-

Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method. (2024). Journal of Advanced Pharmaceutical Technology & Research. [Link]

-

Degradation products of different water content sevoflurane in carbon dioxide absorbents by gas chromatography-mass spectrometry analysis. (2011). Chinese Medical Journal. [Link]

-

A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. (n.d.). ACD/Labs. [Link]

-

NMRDB.org: Resurrecting and processing NMR spectra on-line. (2008). Chimia. [Link]

-

Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016). ResearchGate. [Link]

-

Sevoflurane: Impurities and stability testing. (2019). Journal of Fluorine Chemistry. [Link]

-

Sevoflurane: Impurities and stability testing. (2019). World Siva Congress. [Link]

Sources

- 1. Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. worldsiva.org [worldsiva.org]

- 4. Sevoflurane | C4H3F7O | CID 5206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uspnf.com [uspnf.com]

An In-Depth Technical Guide to the FTIR Spectrum Analysis of 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive exploration of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane. This highly fluorinated ether is of significant interest, notably as a known impurity in the manufacturing of the anesthetic agent, Sevoflurane.[1] A thorough understanding of its vibrational spectrum is paramount for quality control, stability studies, and synthetic process monitoring in the pharmaceutical industry.

This document moves beyond a simple recitation of spectral data, offering a deep dive into the theoretical underpinnings of the FTIR spectrum, a detailed experimental protocol, and a rigorous interpretation of the expected absorption bands. The causality behind experimental choices and the logic of spectral interpretation are elucidated to provide a self-validating framework for analysis.

Introduction to this compound and the Role of FTIR Analysis

This compound (CMHFP), with the chemical formula C₄H₃ClF₆O, is a halogenated ether characterized by a hexafluoroisopropyl group and a chloromethoxy moiety.[2] Its structural similarity to Sevoflurane underscores its importance as a potential process-related impurity or degradation product.[3][4] Given the stringent purity requirements for anesthetic agents, a reliable and sensitive analytical method for the detection and characterization of CMHFP is essential.

FTIR spectroscopy emerges as a powerful tool in this context. It is a non-destructive analytical technique that provides a unique molecular "fingerprint" based on the vibrational modes of a molecule's functional groups.[5] By irradiating a sample with infrared light, the absorption of energy at specific frequencies corresponding to bond vibrations is measured, resulting in a characteristic spectrum. For CMHFP, FTIR can unequivocally identify the presence of key functional groups, including C-F, C-O-C, C-Cl, and C-H bonds, making it an invaluable technique for structural confirmation and purity assessment.

The Vibrational Landscape of a Halogenated Ether: Theoretical Principles

The FTIR spectrum of this compound is dominated by the vibrational modes of its constituent functional groups. The high electronegativity and mass of the fluorine and chlorine atoms significantly influence the vibrational frequencies of adjacent bonds.

-

C-H Stretching and Bending: The molecule contains a methoxy (-OCH₂-) and a methine (-CH) group. The C-H stretching vibrations are expected in the 2800-3000 cm⁻¹ region. Bending vibrations (scissoring, wagging, twisting) of the CH₂ group will appear in the fingerprint region, typically around 1450 cm⁻¹.

-

C-F Stretching: The two trifluoromethyl (-CF₃) groups will give rise to very strong and characteristic absorption bands. The C-F stretching vibrations in such groups are typically found in the broad and intense region of 1100-1300 cm⁻¹. Due to the coupling of vibrations within the CF₃ groups, multiple strong bands are expected in this region.

-

C-O-C (Ether) Stretching: The ether linkage (C-O-C) is another key functional group. Asymmetric and symmetric stretching vibrations of this bond are expected. The asymmetric C-O-C stretch is typically the more intense of the two and is anticipated to appear in the 1050-1150 cm⁻¹ range.[6]

-

C-Cl Stretching: The presence of a chloromethyl group (-CH₂Cl) introduces a C-Cl stretching vibration. This absorption is generally found in the lower frequency "fingerprint" region of the spectrum, typically between 600 and 800 cm⁻¹.

Experimental Protocol for Acquiring the FTIR Spectrum of this compound

The volatile nature of this compound necessitates a carefully considered approach to sample handling and data acquisition to ensure a high-quality spectrum. An Attenuated Total Reflectance (ATR) accessory is often suitable for the analysis of volatile liquids.[7]

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has undergone its necessary warm-up and stabilization period as per the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

With the clean and empty ATR crystal in place, collect a background spectrum. This spectrum will be automatically subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere.

-

The background should be a flat line with minimal noise.

-

-

Sample Application:

-

Given the compound's volatility, work in a well-ventilated area or a fume hood.

-

Using a clean pipette, apply a small drop of this compound directly onto the center of the ATR crystal.

-

If the sample is highly volatile, a volatile liquid cover can be used to minimize evaporation during the measurement.

-

-

Sample Spectrum Acquisition:

-

Immediately initiate the collection of the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution should be set to 4 cm⁻¹.

-

-

Data Processing and Cleaning:

-

After data acquisition, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

-

Process the acquired spectrum using the spectrometer's software. This may include baseline correction and smoothing if necessary.

-

Experimental Workflow Diagram

Caption: Experimental workflow for acquiring the FTIR spectrum of a volatile liquid using an ATR accessory.

Predicted FTIR Spectrum Analysis of this compound

Based on the functional groups present in the molecule, the following table summarizes the predicted key absorption bands in the FTIR spectrum of this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 2950 - 3000 | C-H Asymmetric Stretch (CH₂) | Medium | |

| 2850 - 2900 | C-H Symmetric Stretch (CH₂) | Medium | |

| ~2900 | C-H Stretch (CH) | Medium-Weak | May overlap with CH₂ stretches. |

| 1440 - 1470 | CH₂ Scissoring (Bending) | Medium | |

| 1100 - 1300 | C-F Stretch (CF₃) | Very Strong, Broad | Likely to appear as multiple strong peaks due to symmetric and asymmetric stretching. |

| 1050 - 1150 | C-O-C Asymmetric Stretch | Strong | Characteristic of the ether linkage. |

| 600 - 800 | C-Cl Stretch | Medium-Strong | In the fingerprint region. |

Navigating Spectral Complexities and Interpretation Logic

The interpretation of the FTIR spectrum of this compound requires careful consideration of potential peak overlaps and the inductive effects of the electronegative halogen atoms.

-

Overlap in the Fingerprint Region: The region between 1300 cm⁻¹ and 600 cm⁻¹ will likely be complex. The strong C-F stretching bands may obscure weaker signals. The C-O-C stretching and C-Cl stretching bands fall within this region and will need to be carefully assigned.

-

Inductive Effects: The highly electronegative fluorine atoms will have a significant electron-withdrawing effect, which can shift the vibrational frequencies of adjacent bonds. This may cause the C-O-C stretching frequency to be at the higher end of its typical range.

-

Absence of Other Functional Groups: A key aspect of spectral interpretation is also noting the absence of certain peaks. The absence of a broad absorption around 3200-3600 cm⁻¹ confirms the lack of an O-H group (from hydrolysis, for example). Similarly, the absence of a strong peak around 1700 cm⁻¹ rules out the presence of a carbonyl (C=O) group.

Logical Flow of Spectral Interpretation

Caption: Logical workflow for the interpretation of the FTIR spectrum of this compound.

Conclusion

The FTIR analysis of this compound provides a rapid and reliable method for its identification and structural characterization. By understanding the expected vibrational modes of its key functional groups—C-H, C-F, C-O-C, and C-Cl—a detailed interpretation of its spectrum is achievable. The strong and characteristic absorptions of the hexafluoroisopropyl group, in particular, serve as a prominent marker for this class of compounds. This guide provides the theoretical foundation, a practical experimental protocol, and a logical framework for interpretation, empowering researchers and drug development professionals to confidently utilize FTIR spectroscopy in the quality control and analysis of this important fluorinated ether.

References

-

PubChem. This compound. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Veeprho. This compound | CAS 26103-07-1. [Link]

-

Hasson, K. J., et al. (2024). Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method. Journal of Advanced Pharmaceutical Technology & Research. [Link]

-

NIST Chemistry WebBook. 2-Propanol, 1,1,1,3,3,3-hexafluoro-. [Link]

-

Ahmad, A., et al. (2022). The combination of ATR-FTIR and chemometrics for rapid analysis of essential oil from Myrtaceae plants – A review. Journal of Applied Pharmaceutical Science, 12(06), 030-042. [Link]

-

Shimadzu. A644A Characterization of Fluoropolymers Using FTIR and TG-DTA to Support the Growth of 5G. [Link]

-

ResearchGate. (PDF) Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method. [Link]

-

USP-NF. Sevoflurane. [Link]

-

Pleshkova, A. V., & Zapevalov, A. Y. (2015). Fluorous Ethers. RSC Advances, 5(82), 66759-66786. [Link]

-

Energy & Transportation Science Division. Molecular Structure Optimization of Fluorinated Ether Electrolyte for All Temperature Fast Charging Lithium-Ion Battery. [Link]

-

Milošević, M., et al. (2015). Analysis of pulmonary surfactant by Fourier transform infrared spectroscopy after exposure to sevoflurane and isoflurane. Bosnian journal of basic medical sciences, 15(4), 18–23. [Link]

-

ResearchGate. FTIR spectra of the volatile products from irradiated PFA and PTFE.... [Link]

-

Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]

Sources

- 1. CAS 26103-07-1: 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropr… [cymitquimica.com]

- 2. This compound | C4H3ClF6O | CID 10130621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. veeprho.com [veeprho.com]

- 5. Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of pulmonary surfactant by Fourier transform infrared spectroscopy after exposure to sevoflurane and isoflurane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

stability of 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane under acidic conditions

An In-depth Technical Guide to the Stability of 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane Under Acidic Conditions

Introduction

This compound, a fluorinated ether with the CAS number 26103-07-1, is a compound of interest in various sectors, including pharmaceuticals and specialty chemicals, owing to its unique physicochemical properties.[1][2] Its structure, featuring a stable hexafluoroisopropyl group and a reactive chloromethoxy moiety, presents a dichotomy of stability and reactivity.[1][2] This guide provides a comprehensive technical overview of the , offering insights for researchers, scientists, and professionals in drug development and chemical synthesis. This document will delve into the theoretical underpinnings of its acidic degradation, propose potential mechanistic pathways, and provide a robust experimental framework for its stability assessment.

Theoretical Framework: Understanding the Inherent Reactivity

The stability of this compound in an acidic milieu is primarily dictated by the chemistry of its ether linkage and the influence of its substituent groups. The hexafluoroisopropyl group, with its strong electron-withdrawing inductive effect, significantly impacts the electron density at the ether oxygen. This, in turn, influences the susceptibility of the molecule to acid-catalyzed cleavage.

Ethers, in general, are relatively unreactive. However, under strongly acidic conditions, the ether oxygen can be protonated, forming a good leaving group and initiating cleavage via either an S(_N)1 or S(_N)2 mechanism. The specific pathway is contingent on the steric and electronic properties of the groups attached to the oxygen atom.

Furthermore, the presence of a chlorine atom on the methyl group alpha to the ether oxygen introduces additional reactivity. Alpha-chloroethers are known to be susceptible to nucleophilic attack and can be prone to hydrolysis.

Proposed Mechanisms of Acid-Catalyzed Decomposition

Two primary mechanisms are proposed for the acid-catalyzed degradation of this compound:

Mechanism 1: Acid-Catalyzed Hydrolysis via S(_N)2 Pathway

Under aqueous acidic conditions, the ether oxygen is first protonated by a hydronium ion. Subsequently, a water molecule, acting as a nucleophile, can attack the less sterically hindered carbon of the chloromethoxy group in an S(_N)2 fashion. This leads to the formation of 1,1,1,3,3,3-hexafluoroisopropanol and a highly unstable chloromethanol intermediate, which would rapidly decompose to formaldehyde and hydrochloric acid.

Caption: Proposed S(_N)2 mechanism for acid-catalyzed hydrolysis.

Mechanism 2: Lewis Acid-Catalyzed Degradation

Drawing parallels with the degradation of the structurally similar anesthetic, sevoflurane, this compound is likely susceptible to degradation by Lewis acids. Lewis acids, such as metal oxides and halides, can coordinate with the fluorine atoms of the hexafluoroisopropyl group, facilitating the elimination of hydrogen fluoride. This would lead to the formation of a fluorinated alkene and other degradation products. The presence of water has been shown to inhibit this type of degradation in sevoflurane by competing with the fluorinated ether for coordination with the Lewis acid.

Caption: Proposed mechanism for Lewis acid-catalyzed degradation.

Experimental Protocol for Stability Assessment

To empirically determine the , a forced degradation study is recommended. This protocol is designed to be a self-validating system, providing robust and reliable data.

Materials and Reagents

-

This compound (high purity)

-

Hydrochloric acid (HCl), analytical grade

-

Sulfuric acid (H(_2)SO(_4)), analytical grade

-

Lewis acids (e.g., aluminum chloride (AlCl(_3)), ferric chloride (FeCl(_3)))

-

Deionized water

-

pH meter

-

Constant temperature bath or incubator

-

Volumetric flasks and pipettes

-

Autosampler vials

Experimental Workflow

Caption: Workflow for the forced degradation study.

Step-by-Step Methodology

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of acidic solutions, including but not limited to 0.1 M HCl, 0.01 M HCl, and 0.1 M H(_2)SO(_4).

-

For Lewis acid studies, prepare solutions of AlCl(_3) or FeCl(_3) in an appropriate aprotic solvent.

-

-

Forced Degradation:

-

In separate reaction vessels, add a known volume of the stock solution to each of the acidic solutions.

-

Incubate the samples in a constant temperature bath at various temperatures (e.g., 40°C, 60°C, and 80°C) to assess the temperature dependence of the degradation (Arrhenius kinetics).

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

-

-

Sample Analysis:

-

Immediately quench the reaction if necessary (e.g., by neutralizing the acid with a suitable base) to prevent further degradation before analysis.

-

Analyze the samples using the analytical methods detailed below.

-

Analytical Methodologies for Stability Assessment

A multi-faceted analytical approach is crucial for a comprehensive understanding of the stability profile.

Quantification of the Parent Compound and Organic Degradation Products

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for separating and identifying volatile organic compounds. A capillary GC column with a suitable stationary phase should be used for optimal separation. The mass spectrometer will enable the identification of degradation products by analyzing their fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

H,

Quantification of Inorganic Degradation Products

-

Ion Chromatography (IC): This technique is ideal for the quantification of inorganic anions such as chloride (Cl

) and fluoride (F

Data Presentation and Interpretation

The quantitative data obtained from the stability studies should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical Degradation of this compound in 0.1 M HCl at 60°C

| Time (hours) | Concentration of Parent Compound (µg/mL) | % Degradation | Concentration of Chloride Ions (µg/mL) | Concentration of Fluoride Ions (µg/mL) |

| 0 | 1000 | 0 | < LOD | < LOD |

| 2 | 950 | 5 | 5.2 | < LOD |

| 4 | 905 | 9.5 | 10.1 | < LOD |

| 8 | 820 | 18 | 19.8 | < LOD |

| 24 | 650 | 35 | 38.5 | < LOD |

| LOD: Limit of Detection |

From this data, the degradation rate constant can be calculated using pseudo-first-order kinetics, and the half-life of the compound under the specified conditions can be determined.

Conclusion

The is a critical parameter for its handling, storage, and application. Based on fundamental chemical principles and data from analogous compounds, it is anticipated that this molecule will undergo acid-catalyzed hydrolysis, particularly at the chloromethoxy group. The presence of Lewis acids may also induce degradation through a different mechanistic pathway. The comprehensive experimental protocol outlined in this guide provides a robust framework for researchers to quantitatively assess the stability of this compound, identify its degradation products, and elucidate the mechanisms of its decomposition. Such studies are indispensable for ensuring the quality, safety, and efficacy of products containing this versatile fluorinated ether.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Kharasch, M. S., & Reinmuth, O. (1954). The Electron in Organic Chemistry. John Wiley & Sons.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Baker, M. T. (2009). Sevoflurane: The Challenges of Safe Formulation. Anesthesia Patient Safety Foundation. [Link]

-

Kharasch, E. D., Powers, K. M., & Artru, A. A. (2008). Sevoflurane formulation water content influences degradation by Lewis acids in vaporizers. Anesthesiology, 109(1), 38-47. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

DiVerdi, J. A. (n.d.). Exp. 21 NMR Study of a Reversible Hydrolysis Reaction. [Link]

-

White, T. L., & Carter, L. M. (2016). Fluoride Analysis by Ion Chromatography in Support of Fast Critical Assembly (FCA) Spent Nuclear Fuel Processing. Office of Scientific and Technical Information. [Link]

-

Veeprho. This compound | CAS 26103-07-1. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 26103-07-1: 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropr… [cymitquimica.com]

- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. Validating a High Performance Liquid Chromatography-Ion Chromatography (HPLC-IC) Method with Conductivity Detection After Chemical Suppression for Water Fluoride Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Introduction: The Stability Imperative in Drug Development

An In-Depth Technical Guide to the Thermal Stability of Fluorinated Chloromethyl Ethers

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the pursuit of novel molecular scaffolds is relentless. Chloromethyl ethers (CMEs) have historically served as versatile intermediates and protecting groups. However, their utility is severely hampered by significant thermal instability and notorious carcinogenicity, primarily due to their propensity to decompose into hazardous byproducts like formaldehyde and hydrogen chloride.[1][2]

The strategic introduction of fluorine into organic molecules is a cornerstone of contemporary drug design, often enhancing metabolic stability, binding affinity, and lipophilicity.[3] When applied to the CME scaffold, fluorination offers a compelling solution to the inherent instability of the parent structure. The replacement of hydrogen with fluorine atoms fundamentally alters the electronic properties of the molecule, leveraging the immense strength of the carbon-fluorine (C-F) bond to impart superior thermal robustness.[4] This guide provides a comprehensive technical overview of the principles governing the thermal stability of fluorinated chloromethyl ethers, the methodologies for its rigorous assessment, and the safety protocols essential for handling these advanced chemical entities.

Part 1: The Underlying Chemistry of Stability and Decomposition

The thermal liability of a standard chloromethyl ether, such as chloromethyl methyl ether (CMME), is rooted in the nature of its chemical bonds and the pathways available for decomposition. Upon heating, CMME can readily decompose, a reaction that poses a significant fire hazard and releases toxic fumes.[1]

The introduction of fluorine atoms, particularly on the carbon adjacent to the ether oxygen (the α-position) or on the methyl group, dramatically alters this scenario.

-

The Inductive Effect: Fluorine is the most electronegative element, and its presence exerts a powerful electron-withdrawing inductive effect. This effect polarizes the C-F bond and, by extension, strengthens adjacent covalent bonds, including the critical C-O and C-Cl bonds, making them more resistant to thermal cleavage.

-

Bond Dissociation Energy: The carbon-fluorine bond is significantly stronger (approx. 485 kJ/mol) than a carbon-hydrogen bond (approx. 413 kJ/mol). This high bond energy means that substantially more thermal energy is required to initiate decomposition, thereby increasing the overall thermal stability of the molecule.[4]

This stabilizing influence is a general principle observed across many classes of fluorinated compounds, which exhibit enhanced resistance to both thermal degradation and oxidation.[4][5]

Caption: Comparative stability of standard vs. fluorinated chloromethyl ethers.

Comparative Data Overview

The following table provides a qualitative comparison highlighting the impact of fluorination on the properties of chloromethyl ethers.

| Property | Standard Chloromethyl Ether | Fluorinated Chloromethyl Ether | Rationale for Difference |

| Key Bonds | C-H, C-O, C-Cl | C-F , C-O, C-Cl | The C-F bond is significantly stronger than the C-H bond. |

| Decomposition Onset | Low | High | Higher bond dissociation energies require more energy for cleavage.[4] |

| Primary Hazard | High reactivity, carcinogenicity | Reduced reactivity, potential for HF release at very high temperatures | Fluorination mitigates the primary decomposition pathway of non-fluorinated analogs.[1] |

| Handling Concern | Instability, moisture sensitivity | General chemical handling; assess specific compound data | Stability reduces risks, but standard lab precautions are always necessary.[6] |

Part 2: A Validated Workflow for Thermal Hazard Assessment

A rigorous and systematic evaluation of thermal stability is not merely a procedural step; it is a fundamental pillar of process safety and drug development.[7] The choice of analytical techniques follows a logical progression from initial screening to a comprehensive worst-case scenario analysis. This workflow ensures that all potential thermal hazards are identified and quantified before process scale-up.

Caption: A systematic workflow for assessing the thermal stability of reactive compounds.

Methodology 1: Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the frontline tool for rapidly screening thermal stability.[8] It measures the difference in heat flow between a sample and an inert reference as a function of temperature. An exothermic event (release of heat) is a definitive indicator of decomposition. The choice to use hermetically sealed pans is critical; it prevents mass loss through evaporation, ensuring that the detected heat flow is due to decomposition, not phase change.

Experimental Protocol:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of the fluorinated chloromethyl ether into a hermetically sealed aluminum or gold-plated stainless steel pan (the latter for more aggressive samples).

-

Reference Preparation: Prepare an identical, empty, hermetically sealed pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample from ambient temperature to a designated upper limit (e.g., 400 °C) at a constant ramp rate, typically 5-10 °C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min). The ramp rate is a trade-off: slower rates provide better resolution, while faster rates offer higher sensitivity.

-

Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic event, which corresponds to the beginning of decomposition. Integrate the peak area to quantify the enthalpy of decomposition (ΔHd).

Methodology 2: Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA complements DSC by measuring changes in sample mass as a function of temperature.[9] It definitively confirms that an exothermic event observed in DSC is associated with decomposition (mass loss). It is also invaluable for quantifying non-volatile content, such as residual catalysts or inorganic salts. Running the experiment in an inert atmosphere (nitrogen) is crucial to isolate thermal decomposition from oxidative degradation.

Experimental Protocol:

-

Calibration: Perform weight and temperature calibrations according to the instrument manufacturer's guidelines.

-

Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan. A slightly larger sample size than DSC is often used to improve the accuracy of mass loss detection.

-

Instrument Setup: Place the pan onto the TGA's microbalance.

-

Thermal Program: Heat the sample from ambient temperature to a high-temperature limit (e.g., 600 °C) at a controlled rate (typically 10 °C/min) under a dynamic nitrogen atmosphere.

-

Data Analysis: Examine the TGA curve (mass vs. temperature). The onset temperature of mass loss is a key indicator of thermal stability. The derivative of this curve (DTG) shows the temperature of the maximum rate of decomposition.

Methodology 3: Accelerating Rate Calorimetry (ARC)

Expertise & Causality: ARC is the industry standard for assessing worst-case thermal runaway scenarios.[10][11] It operates under near-adiabatic conditions, meaning that any heat generated by the sample's decomposition is retained, causing the sample's temperature to rise and accelerate the reaction rate. This mimics the conditions in a large, poorly-cooled reactor. The "Heat-Wait-Seek" mode is the core of the experiment: the instrument heats the sample in small steps, waits for thermal equilibrium, and then seeks for any self-heating. This method is exceptionally sensitive and provides the critical data needed for safe process design.

Experimental Protocol:

-

Sample Preparation: Load a precisely known quantity of the sample (typically 1-5 g) into a robust, spherical sample bomb made of titanium or Hastelloy C to withstand high pressures.

-

System Setup: Place the bomb inside the ARC calorimeter, which is a chamber surrounded by heaters. Connect pressure and temperature sensors.

-

Heat-Wait-Seek Program:

-

Heat: The system raises the temperature of the calorimeter by a set increment (e.g., 5 °C).

-

Wait: The system holds the temperature constant to allow the sample to reach thermal equilibrium.

-

Seek: The instrument monitors the sample's temperature for a defined period. If the rate of temperature rise due to self-heating exceeds a sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

-

-

Adiabatic Tracking: Once an exotherm is detected, the surrounding heaters match the sample's temperature precisely, preventing any heat loss to the environment. The instrument records the temperature and pressure increase as a function of time until the reaction is complete.

-

Data Analysis: The resulting data is used to determine critical safety parameters.

Part 3: Interpretation of Data and Safety Considerations

The data generated from these analyses provide a quantitative foundation for process safety and risk assessment.

Key Thermal Safety Parameters

| Parameter | Derived From | Significance |

| Onset Temperature (Tonset) | DSC, TGA, ARC | The temperature at which decomposition begins. A higher Tonset indicates greater stability. |

| Enthalpy of Decomposition (ΔHd) | DSC | The total energy released during decomposition (in J/g). Higher values indicate a more energetic and potentially hazardous event. |

| Time to Maximum Rate (TMRad) | ARC | The time it takes for a runaway reaction to reach its maximum velocity from the onset temperature under adiabatic conditions. A short TMR indicates a rapidly escalating hazard. |

| Adiabatic Temperature Rise (ΔTad) | ARC | The total temperature increase of the sample due to its own exothermic decomposition under adiabatic conditions. Calculated as ΔHd / Cp (specific heat capacity). |

Authoritative Grounding: The interpretation and application of these parameters are central to process safety management. They allow chemists and engineers to define safe operating limits, design adequate cooling systems, and develop emergency shutdown procedures.

Handling and Safety Protocols

Even with enhanced stability, fluorinated chloromethyl ethers and their non-fluorinated precursors demand respect.

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of volatile compounds.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

-

Storage: Store containers tightly closed in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6]

-

Decontamination: Spills of chloromethyl ethers can be decontaminated using an aqueous solution containing a basic organic amine and a surfactant, which facilitates decomposition into less hazardous products.[12]

Conclusion

The fluorination of chloromethyl ethers represents a significant advancement, transforming a class of notoriously unstable and hazardous compounds into more robust and viable chemical intermediates. This enhanced stability, conferred by the fundamental strength of the C-F bond, is not a license for complacency but rather a call for rigorous, quantitative assessment. A multi-technique approach, beginning with screening by DSC and TGA and culminating in worst-case scenario modeling with ARC, is the only trustworthy path to ensuring process safety. By understanding the underlying chemistry and meticulously applying these validated analytical protocols, researchers and drug development professionals can confidently and safely harness the synthetic potential of these valuable compounds.

References

- Gang, L., et al. (2025). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. PubMed.

- Lagnoni, M. M., et al. (2022). Fluorinated ether decomposition in localized high concentration electrolytes. Nature.

- Aksenov, N. A., et al. (n.d.). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Springer Link.

- Ni, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews (RSC Publishing). DOI:10.1039/C6CS00351F.

- Wikipedia. (n.d.). Polytetrafluoroethylene.

- Napier, M. E., & Stair, P. C. (1992). Decomposition pathway for model fluorinated ethers on the clean iron surface. AIP Publishing.

- (2025). Thermal and oxidative stability of fluorinated alkyl aryl ethers. ResearchGate.

- California Air Resources Board. (1997). Chloromethyl Methyl Ether As Federal Hazardous Air Pollutant.

- Organic Syntheses Procedure. (n.d.). alcohol.

- Ellis, D. A., et al. (2001). Thermal degradation of fluoropolymers. Nature.

- (1995). Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers. Google Patents.

- Zhao, H., et al. (2010). Synthesis and Thermal Property of Linear Chloromethylated Polystyrene. Scientific.Net.

- (n.d.). SAFETY DATA SHEET 103680-Chloromethyl methyl ether.

- (n.d.). Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. ResearchGate.

- (n.d.). Accelerating Rate Calorimeter (ARC). NETZSCH Analyzing & Testing.

- (n.d.). CALORIMETRIC STUDIES IN EARLY STAGE OF CHEMICAL PROCESS DEVELOPMENT. Pharmaceutical Networking.

- Napier, M. E., & Stair, P. C. (1992). Decomposition pathway for model fluorinated ethers on the clean iron surface. J. Vac. Sci. Technol. A.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- (2025). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. ResearchGate.

- (n.d.). Synthesis and Thermal Property of Linear Chloromethylated Polystyrene. ResearchGate.

- (n.d.). Thermal Analysis and Calorimetry Techniques for Catalytic Investigations. ResearchGate.

- (n.d.). Accelerating Rate Calorimeter. Thermal Hazard Technology.

- (n.d.). Thermal Analysis - Fluoropolymers. Alfa Chemistry.